Comparative NMT-Dependent Labeling Efficiency: X10 vs. X3 and X8 Diazirine Positional Isomers
In a direct head-to-head comparison of photoactivatable/clickable myristate probes with diazirine groups placed at different carbon positions (X3, X8, X10) versus the non-photoactivatable control probe YnMyr, all three diazirine-containing probes demonstrated efficient, NMT-dependent metabolic labeling of N-myristoyltransferase substrates in HeLa cells [1]. NMT-dependence was confirmed using the NMT inhibitor IMP-366 (DDD85464), which abolished labeling across all probe conditions [1]. The positional variation (C3 vs. C8 vs. C10 diazirine placement) did not abrogate NMT recognition or incorporation, but systematic evaluation revealed that probes with diazirine positioned closer to the carboxylic acid captured more protein interactors upon UV crosslinking—making X10 distinct from X3 in its interactome coverage [2].
| Evidence Dimension | NMT-dependent metabolic labeling efficiency in live cells |
|---|---|
| Target Compound Data | Efficient labeling of NMT substrates in HeLa cells |
| Comparator Or Baseline | X3 probe (diazirine at C3) and X8 probe (diazirine at C8) show comparable NMT-dependent labeling; YnMyr (alkyne-only, no diazirine) serves as positive control |
| Quantified Difference | All diazirine-containing probes (X3/X8/X10) retain efficient NMT-dependent labeling; X10 positioning captures broader interactome than X3 |
| Conditions | HeLa cells; metabolic labeling; NMT inhibitor IMP-366 (DDD85464) negative control; UV irradiation 365 nm; quantitative proteomics via LC-MS/MS (Q Exactive) |
Why This Matters
Procurement of X10 versus X3 is justified when broader protein-protein interaction capture is required, while NMT substrate recognition remains uncompromised.
- [1] Fedoryshchak RO, et al. ProteomeXchange Dataset PXD027239: Metabolic labeling of NMT substrates by photoactivatable/clickable myristate probes X3/X8/X10. PRIDE Archive. 2023. View Source
- [2] Fedoryshchak RO, et al. Discovery of lipid-mediated protein-protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chem Sci. 2023;14(9):2419-2430. View Source
